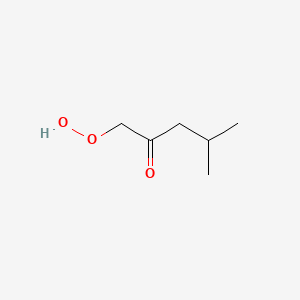
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride: is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with diethyl, methoxy, and morpholinylmethyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction of appropriate precursors.
Substitution Reactions: Subsequent steps involve the introduction of diethyl, methoxy, and morpholinylmethyl groups through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core.
Substitution: The compound can participate in various substitution reactions, especially at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 4H-1-Benzopyran-4-one, 7-methoxy-2,3-dimethyl-8-(4-morpholinylmethyl)-, hydrochloride
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-
Comparison: Compared to similar compounds, 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride is unique due to its specific substitution pattern. The presence of diethyl groups and the morpholinylmethyl moiety can influence its chemical reactivity, biological activity, and solubility properties, making it distinct from other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
67195-65-7 |
|---|---|
Molekularformel |
C19H26ClNO4 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
2,3-diethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-4-13-16(5-2)24-19-14(18(13)21)6-7-17(22-3)15(19)12-20-8-10-23-11-9-20;/h6-7H,4-5,8-12H2,1-3H3;1H |
InChI-Schlüssel |
GUOMKABWBMJITM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)




![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
